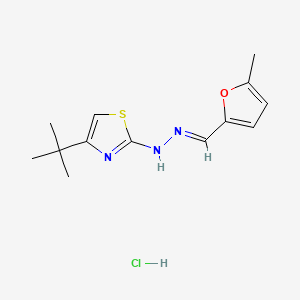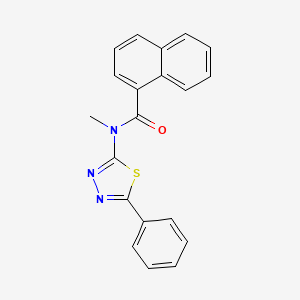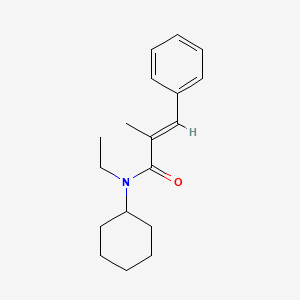
4-isopropyl-3-methylphenyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-3-methylphenyl 2-furoate is a chemical compound that is widely used in scientific research. It is a synthetic compound that is commonly referred to as IMFA. The compound has various applications in scientific research, including its use as a reagent in organic synthesis and as a precursor in the preparation of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-isopropyl-3-methylphenyl 2-furoate is not fully understood. However, it is believed that the compound acts as a nucleophile and attacks electrophilic centers in various reactions. The compound has been shown to undergo various reactions, including Friedel-Crafts acylation and alkylation, and has been used in the preparation of various heterocyclic compounds.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of 4-isopropyl-3-methylphenyl 2-furoate. However, the compound has been shown to exhibit some antimicrobial activity against various bacterial strains. Additionally, the compound has been shown to have some anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-isopropyl-3-methylphenyl 2-furoate is its ease of synthesis. The compound can be prepared in high yield using relatively simple procedures. Additionally, the compound is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are various directions for future research on 4-isopropyl-3-methylphenyl 2-furoate. One area of research is the development of new synthetic methods for the preparation of the compound and its derivatives. Additionally, there is a need for more research on the mechanism of action of the compound and its potential applications in drug discovery. Another area of research is the investigation of the biological activity of the compound and its derivatives, particularly in the areas of antimicrobial and anti-inflammatory activity. Overall, 4-isopropyl-3-methylphenyl 2-furoate is a promising compound with various potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-isopropyl-3-methylphenyl 2-furoate involves the reaction of 4-isopropyl-3-methylphenol with furoic acid in the presence of a dehydrating agent. The reaction is typically carried out in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography. The yield of the reaction is typically in the range of 70-80%.
Applications De Recherche Scientifique
4-isopropyl-3-methylphenyl 2-furoate has various applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various pharmaceuticals. The compound has also been used in the synthesis of various natural products, including alkaloids and terpenes. Additionally, 4-isopropyl-3-methylphenyl 2-furoate has been used in the preparation of various derivatives that have potential applications in drug discovery.
Propriétés
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(2)13-7-6-12(9-11(13)3)18-15(16)14-5-4-8-17-14/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKVEYCMIGEADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CO2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-propan-2-ylphenyl) furan-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)

![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)


![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)


![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5693091.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)
![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)

![3-iodobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5693119.png)